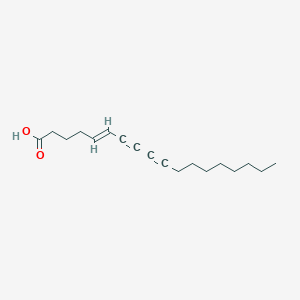![molecular formula C13H16N5Na3O9P2S B10772326 trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772326.png)
trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS2365 is a highly potent and selective agonist for the P2Y1 receptor, a subtype of purinergic receptors. This compound is known for its ability to bind and activate the P2Y1 receptor with high affinity, making it a valuable tool in scientific research, particularly in the study of purinergic signaling pathways .
Preparation Methods
The synthesis of MRS2365 involves the use of a constrained (N)-methanocarba ring system, which enhances its stability and potency as a P2Y1 receptor agonist. The synthetic route typically includes the following steps:
Formation of the methanocarba ring: This step involves the cyclization of a suitable precursor to form the constrained ring system.
Attachment of the purine base: The purine base, specifically 2-methylthio-adenosine, is attached to the methanocarba ring.
Phosphorylation: The final step involves the phosphorylation of the compound to form the diphosphate ester.
Chemical Reactions Analysis
MRS2365 undergoes several types of chemical reactions, including:
Binding and activation: MRS2365 binds to the P2Y1 receptor and activates it, leading to downstream signaling events.
Common reagents and conditions used in these reactions include:
EDTA: Used to chelate divalent cations required by ectonucleotidases for nucleotide hydrolysis.
Phosphorylation reagents: Used in the final step of the synthesis to form the diphosphate ester.
The major product formed from the hydrolysis of MRS2365 is the nucleoside metabolite AST-004 .
Scientific Research Applications
MRS2365 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of P2Y1 receptors in cognitive functions and neurological disorders.
Pain research: MRS2365 is used to investigate the mechanisms of neuropathic pain.
Cardiovascular research: The compound is used to study the role of P2Y1 receptors in platelet aggregation and cardiovascular diseases.
Mechanism of Action
MRS2365 exerts its effects by binding to and activating the P2Y1 receptor, a G protein-coupled receptor. Upon activation, the P2Y1 receptor triggers a cascade of intracellular signaling events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These second messengers then promote the release of calcium ions from intracellular stores, ultimately leading to various physiological responses .
In the central nervous system, MRS2365 has been shown to influence mesocorticolimbic dopamine pathways, which may contribute to its effects on cognitive functions and behavior .
Comparison with Similar Compounds
MRS2365 is unique among P2Y1 receptor agonists due to its high potency and selectivity. Similar compounds include:
2-methylthio-ADP: Another P2Y1 receptor agonist, but with lower potency compared to MRS2365.
MRS2179: A P2Y1 receptor antagonist, used to study the inhibitory effects on P2Y1 receptor signaling.
MRS2500: Another P2Y1 receptor antagonist, known for its high affinity and selectivity.
MRS2365 stands out due to its constrained (N)-methanocarba ring system, which enhances its stability and potency as a P2Y1 receptor agonist .
properties
IUPAC Name |
trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O9P2S.3Na/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23;;;/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23);;;/q;3*+1/p-3/t5-,7?,8+,9+,13+;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPJOXVKTCEBCA-PVMCGCOJSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C4CC4(C(C3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3[C@H]4C[C@]4([C@H]([C@H]3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N5Na3O9P2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;cobalt(2+);hydron](/img/structure/B10772254.png)
![4-[2-(2,4-Dihydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B10772260.png)
![[4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B10772266.png)
![3-[2-fluoro-4-[[3-[2-methyl-4-[2-[2-[(7-nitro-2,3-dihydro-1H-benzimidazol-4-yl)amino]ethoxy]ethoxy]phenyl]phenyl]methoxy]phenyl]propanoic acid](/img/structure/B10772270.png)
-zacopride](/img/structure/B10772272.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772291.png)
![6-[2-[2-(4-Fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772298.png)
![N'-[7-[(1S)-1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B10772301.png)

![(3R,5S,6E)-7-[2,3-bis(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772315.png)
![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B10772339.png)
![[32P]2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate](/img/structure/B10772347.png)
![6-{2-[4-(4-Fluoro-phenyl)-2-isopropyl-6-phenyl-pyridin-3-yl]-ethyl}-4-hydroxy-tetrahydro-pyran-2-one](/img/structure/B10772349.png)